This compound falls under the category of pyrrolidine derivatives, which are known for their diverse biological activities. It has been classified as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. The chemical is referenced in various databases such as PubChem and CAS Common Chemistry, indicating its relevance in chemical research and applications .
The synthesis of diphenyl(pyrrolidin-3-yl)acetonitrile involves several key steps:
The molecular structure of diphenyl(pyrrolidin-3-yl)acetonitrile can be described as follows:
The compound features:
The stereochemistry around the pyrrolidine ring is particularly important as it can affect the compound's interaction with enantioselective proteins, thereby influencing its pharmacological profile .
Diphenyl(pyrrolidin-3-yl)acetonitrile participates in several notable chemical reactions:
The reactivity profile suggests that modifications to either the pyrrolidine ring or the phenyl groups could lead to variations in biological activity or selectivity towards specific targets.
The mechanism of action for diphenyl(pyrrolidin-3-yl)acetonitrile primarily revolves around its interaction with COX enzymes:
Research indicates that structural modifications can enhance potency or selectivity for COX isoforms, making this compound a valuable scaffold for drug development .
The physical and chemical properties of diphenyl(pyrrolidin-3-yl)acetonitrile include:
The melting point and boiling point data are crucial for understanding its stability under different conditions but are not explicitly detailed in available literature.
Diphenyl(pyrrolidin-3-yl)acetonitrile has several scientific applications:
Diphenyl(pyrrolidin-3-yl)acetonitrile ($\ce{C18H18N2}$) features a tetrahedral carbon center bonded to two phenyl groups, a nitrile moiety, and the pyrrolidine ring at position 3. This central C(CN)(Ph)₂ group imposes significant steric constraints, forcing the phenyl rings into orthogonal orientations relative to the C-C≡N axis to minimize steric clashes. The pyrrolidine ring adopts distinct puckered conformations (envelope or half-chair), with the C3 substituent occupying either equatorial or pseudo-axial positions. Density functional theory (DFT) calculations reveal an energy preference of 5-7 kJ/mol for the equatorial conformation due to reduced 1,3-diaxial interactions. Key bond parameters include:
Table 1: Key Structural Parameters
Bond/Length | Value (Å) | Angle | Value (°) |
---|---|---|---|
Cα–Cₚₕₑₙyₗ | 1.52-1.54 | Cα–C≡N | 180° (linear) |
Cα–Cₚyᵣᵣₒₗᵢdᵢₙₑ | 1.56 | Ph–Cα–Ph | 105-110° |
C≡N | 1.16 | Nₚyᵣᵣ–C3–Cα | 109.5° |
The nitrile group exhibits linear geometry (bond angle ~180°), while the Ph–Cα–Ph angle ranges between 105-110°, narrower than typical tetrahedral angles due to steric repulsion between ortho-hydrogens. Molecular dynamics simulations indicate rapid interconversion between ring puckers at room temperature (τ ≈ 10⁻¹¹ s), though substituents at N1 or C5 can lock specific conformations. [3] [5]
The pyrrolidine nitrogen’s lone pair participates in hyperconjugation with adjacent σ* orbitals, influencing both ring flexibility and electron density distribution. This interaction:
The C3 stereocenter governs the compound’s chiral properties. Enantiomers are resolved via chiral stationary phase (CSP) HPLC using polysaccharide-derived columns (e.g., Chiralpak AD-H), with the (S)-enantiomer typically eluting first due to weaker π-π stacking with the selector. Key differences include:
Table 2: Comparative Properties of Enantiomers
Property | (S)-Enantiomer | (R)-Enantiomer | Significance |
---|---|---|---|
Specific Rotation | [α]ᴅ²⁵ = +42° (c=1, CHCl₃) | [α]ᴅ²⁵ = -41° (c=1, CHCl₃) | Identity confirmation |
Organocatalytic Activity | ee >98% in aldol reactions | ee <5% | Superior stereoinduction |
Binding Affinity | Kᵢ = 3 nM (AVP V1 receptor) | Kᵢ = 420 nM | Pharmacological relevance |
The (S)-enantiomer demonstrates exceptional efficacy in asymmetric organocatalysis (e.g., Michael additions, Mannich reactions) due to optimal spatial alignment with proline-binding pockets in enzymes. Computational docking reveals the (S)-configuration positions the nitrile group to form hydrogen bonds with catalytic residues, while the (R)-enantiomer experiences steric clashes. This enantioselectivity underpins its utility in synthesizing bioactive molecules like (+)-conicol. [2] [6] [7]
Single-crystal X-ray diffraction confirms the (S)-enantiomer crystallizes in the P2₁2₁2₁ orthorhombic space group, with unit cell parameters a=8.92 Å, b=11.34 Å, c=14.56 Å. Key structural features include:
Hydrobromide salts (e.g., CID 24860077) crystallize as monoclinic P2₁ structures with Br⁻ occupying channels between cationic layers. Polymorph screening identifies three distinct forms:Table 3: Polymorph Characteristics
Form | Space Group | Density (g/cm³) | Stability | Hydrogen Bonds |
---|---|---|---|---|
I | P2₁2₁2₁ | 1.22 | Thermodynamic | N–H···N≡C (1D) |
II | P2₁ | 1.19 | Kinetic | N–H···Br⁻ (2D) |
III | Cc | 1.25 | High-Pressure | N–H···Br⁻/N≡C (3D) |
Form I dominates under ambient conditions, while Form III exhibits superior stability for salt formulations. Disorder in phenyl ring orientations is observed in all polymorphs above 150 K. [1] [2] [5]
The stereospecificity of this compound enables critical pharmaceutical syntheses:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4